molecular formula C20H24N4O2 B10989879 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

Cat. No.: B10989879
M. Wt: 352.4 g/mol
InChI Key: ZFVCSMSDEBQEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a hybrid heterocyclic molecule featuring:

  • A 3,4-dihydroisoquinoline core, a bicyclic structure known for its pharmacological relevance in central nervous system (CNS) and antimicrobial targets.
  • A piperidin-4-yl group directly linked via a methanone bridge.

This structural architecture suggests applications in receptor modulation (e.g., cholinesterase inhibition, σ-receptor binding) or antimicrobial activity, depending on substituent effects .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H24N4O2/c1-26-19-7-6-18(21-22-19)23-11-9-16(10-12-23)20(25)24-13-8-15-4-2-3-5-17(15)14-24/h2-7,16H,8-14H2,1H3

InChI Key

ZFVCSMSDEBQEON-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Piperidine Ring Formation: The piperidine ring is often constructed via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Methoxypyridazine Introduction: The methoxypyridazine group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and piperidine rings, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypyridazine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to 3,4-dihydroisoquinolin derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to isoquinoline structures can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound under discussion has been noted for its potential to modulate protein levels associated with cancer progression, particularly through the degradation of IKZF2, a transcription factor involved in tumorigenesis .

2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Isoquinoline derivatives have been explored for their neuroprotective effects and potential in managing conditions like Alzheimer's disease and Parkinson's disease by targeting neurotransmitter systems and reducing neuroinflammation .

3. Antimicrobial Properties
There is emerging evidence that compounds similar to 3,4-dihydroisoquinolin derivatives possess antimicrobial activity. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal agents .

Case Studies

Case Study 1: Anticancer Research
In a study published in Cancer Research, a derivative of 3,4-dihydroisoquinoline was tested against triple-negative breast cancer (TNBC) models. The results demonstrated a significant reduction in tumor size and improved survival rates in treated groups compared to controls. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Neuroprotection
A preclinical trial investigated the neuroprotective effects of a related isoquinoline compound in a mouse model of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation compared to untreated mice. This suggests that such compounds could be developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

(a) Dihydroisoquinoline vs. Dihydroquinoline
  • Compound 4e (): Structure: (3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone. Key Difference: Lacks the 6-methoxypyridazin-3-yl substituent. Comparison: The target compound’s 6-methoxypyridazine group may enhance selectivity for enzymes like butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), as seen in analogs with electron-donating substituents ().
(b) Substituent Variations on the Piperidine Ring
  • Compound 4e () vs. Compound 51 (): Compound 51: Features a pyrazolo[3,4-b]pyridin-3-yl group instead of 6-methoxypyridazine. Synthetic Yield: 98% for Compound 51 vs. moderate yields (~70%) for dihydroisoquinoline-piperidine hybrids (). Bioactivity: The pyrazole-pyridine system in Compound 51 may favor kinase inhibition, whereas the methoxypyridazine in the target compound could improve solubility and CNS penetration .

Methanone Bridge vs. Alternative Linkers

  • Compound 4e (): Structure: Contains a benzo[d]thiazol-2-yl group connected via a propoxy linker. Key Difference: The propoxy spacer increases molecular flexibility but reduces metabolic stability compared to the direct methanone bridge in the target compound. Impact: Methanone-linked compounds often exhibit improved binding affinity due to reduced conformational freedom, as seen in BChE inhibitors ().
(a) 6-Methoxypyridazine vs. Halogenated Aromatics
  • Compound 11 (): Structure: (4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone. Comparison: The bromo substituent increases molecular weight (MW = 460.2) and lipophilicity (logP ~3.5) compared to the target compound’s methoxypyridazine (predicted logP ~2.8). Bioactivity: Halogens enhance antimicrobial activity but may reduce CNS bioavailability due to higher logP values .
(b) Methoxy Group vs. Sulfonyl Groups
  • Compound from : Structure: (3,4-Dihydro-1H-isoquinolin-2-yl)-[1-(4-fluoro-benzenesulfonyl)-piperidin-3-yl]-methanone. Physicochemical Properties: Predicted density = 1.325 g/cm³, boiling point = 595.4°C.

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the methoxypyridazin moiety and the piperidine ring enhances its pharmacological profile.

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 313.47 g/mol
  • IUPAC Name : 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

Antidepressant Effects

Recent studies have highlighted the antidepressant potential of various 3,4-dihydroisoquinoline derivatives. For instance, a series of compounds were evaluated for their effects on corticosterone-induced lesions in PC12 cells. Notably, compound 6a-1 demonstrated significant neuroprotective effects and reduced immobility in the forced swim test (FST), suggesting its potential as an antidepressant agent .

CompoundIC50 (μM)Protective Effect (%)
6a-145525.4
6a-2Not specified32.7
6a-9Not specified20.3

Cytotoxicity and Safety Profile

The cytotoxicity of these compounds was assessed using L02 and HEK293 cell lines. Most derivatives exhibited low toxicity, with several compounds showing inhibitory rates below 20% at concentrations up to 100 μM. Compound 6a-1 was particularly noted for its favorable safety profile compared to Agomelatine, with significantly lower toxicity observed .

The mechanisms underlying the biological activities of this compound class are under investigation. It is believed that the dihydroisoquinoline scaffold interacts with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels, which are critical in mood regulation . Additionally, some derivatives have been shown to inhibit leucine aminopeptidase (LAP), indicating a multifaceted mechanism of action that may contribute to their therapeutic effects .

In Vivo Studies

In vivo assessments have further validated the antidepressant properties of these compounds. In an animal model study, compound 6a-1 not only decreased immobility time but also improved locomotor activity compared to standard treatments like Fluoxetine . This suggests that the compound may offer a novel therapeutic approach for depression.

Neuroprotective Studies

Neuroprotective studies indicated that certain derivatives could enhance cell survival and proliferation following chronic treatment. This effect was particularly pronounced in models of stress-induced neurotoxicity, reinforcing the potential application of these compounds in neurodegenerative disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.